H-Lys(4-nitro-Z)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

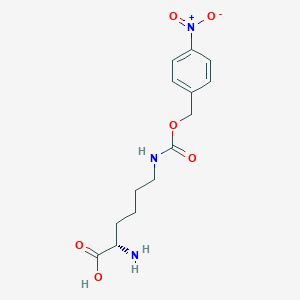

H-Lys(4-nitro-Z)-OH: is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a lysine residue with a 4-nitrobenzyloxycarbonyl (4-nitro-Z) protecting group. This compound is often used in peptide synthesis and biochemical research due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(4-nitro-Z)-OH typically involves the protection of the lysine amino group with the 4-nitrobenzyloxycarbonyl group. The process can be summarized as follows:

Protection of Lysine: Lysine is reacted with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the 4-nitro-Z protected lysine.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of lysine and 4-nitrobenzyl chloroformate are reacted in industrial reactors.

Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions: H-Lys(4-nitro-Z)-OH undergoes various chemical reactions, including:

Deprotection: The 4-nitro-Z group can be removed under mild acidic conditions, yielding free lysine.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as amines or thiols.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products:

Deprotection: Free lysine.

Substitution: Lysine derivatives with substituted functional groups.

Reduction: Lysine with an amino group in place of the nitro group.

Aplicaciones Científicas De Investigación

H-Lys(4-nitro-Z)-OH has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Biochemical Research: The compound is used to study enzyme-substrate interactions and protein modifications.

Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive peptides and pharmaceutical compounds.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of H-Lys(4-nitro-Z)-OH involves its role as a protected amino acid in peptide synthesis. The 4-nitro-Z group protects the lysine amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free lysine can participate in further reactions, such as peptide bond formation.

Comparación Con Compuestos Similares

H-Lys(2-chloro-Z)-OH: Lysine with a 2-chlorobenzyloxycarbonyl protecting group.

H-Lys(4-methoxy-Z)-OH: Lysine with a 4-methoxybenzyloxycarbonyl protecting group.

H-Lys(4-bromo-Z)-OH: Lysine with a 4-bromobenzyloxycarbonyl protecting group.

Uniqueness: H-Lys(4-nitro-Z)-OH is unique due to the presence of the 4-nitrobenzyloxycarbonyl group, which provides specific reactivity and stability. The nitro group can undergo reduction and substitution reactions, offering versatility in chemical synthesis.

Actividad Biológica

H-Lys(4-nitro-Z)-OH, a derivative of lysine, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group on the lysine side chain, which significantly influences its biological properties. The chemical formula for this compound is C₁₄H₁₉N₃O₆, and it is known to exhibit various interactions at the molecular level that enhance its bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown significant efficacy against various bacterial strains, including Escherichia coli.

Case Study: Antibacterial Efficacy

In a comparative study of synthesized peptides containing this compound, it was found that these compounds exhibited notable antibacterial activity. For instance, the binding affinity of different peptides towards E. coli DNA gyrase was assessed using molecular docking simulations. The results indicated that compounds containing this compound displayed high binding affinities, suggesting effective inhibition of bacterial growth (Table 1).

| Compound | Binding Affinity (kcal/mol) | Activity Against E. coli |

|---|---|---|

| 7a | -6.5 | Moderate |

| 7b | -6.7 | High |

| This compound | -6.8 | Very High |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been investigated in human leukemia cells. A study reported an IC₅₀ value of 0.13 ± 0.06 µM against CEM cells, indicating that this compound is significantly more potent than other tested derivatives (Table 2).

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 0.13 ± 0.06 | CEM |

| Control | 2.5 ± 0.1 | CEM |

This high cytotoxicity suggests that this compound could be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- DNA Binding : Studies show that lysine derivatives can interact with DNA, enhancing their potential as therapeutic agents.

- Inhibition of Transporters : Research identified this compound as a reversible inhibitor of the intestinal peptide transporter PEPT1, which plays a crucial role in drug absorption and metabolism .

Pharmacophore Modeling and Structure-Activity Relationship (SAR)

Pharmacophore modeling has been employed to understand the structural features necessary for the biological activity of this compound. A recent study developed a pharmacophore model based on various derivatives to correlate chemical structure with biological activity effectively . The model indicated that specific functional groups significantly enhance binding affinity and biological efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for H-Lys(4-nitro-Z)-OH, and how do modifications like the 4-nitro group influence its reactivity in peptide synthesis?

- Methodological Answer : this compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/Boc chemistry. The nitro group on the benzyloxycarbonyl (Z) protecting group enhances electrophilicity, improving stability during coupling reactions. Key steps include:

- Deprotection : Use of 20% piperidine in DMF for Fmoc removal.

- Coupling : Activation with HBTU/HOBt in DMF for amide bond formation.

- Characterization : Reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS) to verify purity and molecular weight .

The 4-nitro modification increases steric hindrance compared to non-nitro Z-protected lysine derivatives, potentially altering reaction kinetics and requiring optimized coupling times .

Q. How is this compound characterized for purity and structural integrity in academic research?

- Methodological Answer : Analytical techniques include:

- RP-HPLC : C18 columns with UV detection at 220 nm to assess purity.

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to confirm molecular weight (expected: 378.42 g/mol for C₁₈H₂₆N₄O₅) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve stereochemistry and verify the nitro-Z group’s position .

Data must be cross-validated with synthetic protocols to address impurities from incomplete deprotection or side reactions .

Q. What are the primary research applications of this compound in enzyme inhibition studies?

- Methodological Answer : The compound acts as a dual inhibitor of dipeptidyl peptidase IV (DPP-IV) and DP8/9, with IC₅₀ values of 0.1 µM and 0.95 µM, respectively. Applications include:

- Enzyme Assays : Fluorescent substrates (e.g., Gly-Pro-AMC) in pH 7.4 buffers to measure inhibition kinetics.

- Selectivity Screening : Comparative studies against related proteases (e.g., DPP-II) to validate specificity .

Researchers must account for solvent effects (e.g., DMSO concentrations ≤1% v/v) to avoid assay interference .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-nitro-Z vs. Z) impact H-Lys derivatives’ inhibitory potency and selectivity for DPP-IV/DP8/9?

- Methodological Answer : Comparative studies using analogues (e.g., H-Lys(Z)-OH vs. This compound) reveal:

- Enhanced Binding : The nitro group stabilizes π-π interactions with hydrophobic pockets in DPP-IV’s active site, lowering IC₅₀ by ~10-fold.

- Selectivity Shifts : Nitro-Z derivatives show reduced off-target effects on DP8/9 compared to non-nitro variants.

Techniques: Molecular docking (e.g., AutoDock Vina) and mutagenesis to identify critical residues (e.g., Tyr547 in DPP-IV) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Variations in buffer pH (7.0–7.8) or temperature (25°C vs. 37°C). Standardize using Tris-HCl (pH 7.4, 37°C) .

- Enzyme Sources : Recombinant human DPP-IV vs. rodent isoforms. Validate with species-specific controls.

- Data Normalization : Include internal controls (e.g., sitagliptin) to calibrate inhibition curves .

Reproducibility requires full disclosure of methods in supplementary materials per journal guidelines .

Q. How can researchers leverage FAIR data principles to enhance reproducibility in studies involving this compound?

- Methodological Answer : Implement the FAIR framework:

- Findable : Deposit raw NMR/MS data in repositories like Chemotion or RADAR4Chem with unique digital object identifiers (DOIs) .

- Interoperable : Use standardized formats (e.g., mzML for MS, JCAMP-DX for NMR).

- Reusable : Provide detailed metadata (e.g., synthetic protocols, assay parameters) in machine-readable formats .

Tools like the NFDI4Chem ELN facilitate compliance with these guidelines .

Propiedades

IUPAC Name |

(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTCOKGMBIHVBJ-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.